molecular formula C16H22O4 B3055210 METHYL 4-[4-(3-METHOXYCARBONYLPROPYL)PHENYL]BUTANOATE CAS No. 6337-65-1

METHYL 4-[4-(3-METHOXYCARBONYLPROPYL)PHENYL]BUTANOATE

Cat. No.: B3055210
CAS No.: 6337-65-1
M. Wt: 278.34 g/mol
InChI Key: AMZVLZKUCPTMDY-UHFFFAOYSA-N
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Description

Methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoate is an organic compound with the molecular formula C16H22O4 It is a derivative of butanoic acid and contains a methoxycarbonyl group attached to a phenyl ring

Scientific Research Applications

Methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoate typically involves the esterification of 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoic acid.

    Reduction: Formation of 4-[4-(3-hydroxypropyl)phenyl]butanoate.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenyl ring can also participate in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]propanoate
  • Methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]acetate
  • Methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]hexanoate

Uniqueness

Methyl 4-[4-(3-methoxycarbonylpropyl)phenyl]butanoate is unique due to its specific structural features, such as the length of the carbon chain and the position of the methoxycarbonyl group

Properties

IUPAC Name

methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-19-15(17)7-3-5-13-9-11-14(12-10-13)6-4-8-16(18)20-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZVLZKUCPTMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979526
Record name Dimethyl 4,4'-(1,4-phenylene)dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-65-1
Record name NSC37511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 4,4'-(1,4-phenylene)dibutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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